1-(3-(Ethylsulfonyl)propyl)-1h-pyrazol-3-amine
CAS No.:
Cat. No.: VC18277741
Molecular Formula: C8H15N3O2S
Molecular Weight: 217.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H15N3O2S |
|---|---|
| Molecular Weight | 217.29 g/mol |
| IUPAC Name | 1-(3-ethylsulfonylpropyl)pyrazol-3-amine |
| Standard InChI | InChI=1S/C8H15N3O2S/c1-2-14(12,13)7-3-5-11-6-4-8(9)10-11/h4,6H,2-3,5,7H2,1H3,(H2,9,10) |
| Standard InChI Key | KMOGLJOTDZZJPD-UHFFFAOYSA-N |
| Canonical SMILES | CCS(=O)(=O)CCCN1C=CC(=N1)N |
Introduction
Chemical Structure and Molecular Properties
Molecular Characteristics
The compound’s molecular formula is C₈H₁₅N₃O₂S, with a molar mass of 217.29 g/mol. Its IUPAC name, 1-(3-ethylsulfonylpropyl)pyrazol-3-amine, reflects the ethylsulfonyl group (-SO₂C₂H₅) attached to a propyl chain at the pyrazole’s 1-position and an amine group at the 3-position . Key structural attributes include:
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Pyrazole ring: A five-membered aromatic ring with two adjacent nitrogen atoms, enabling hydrogen bonding and π-π interactions.
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Ethylsulfonyl group: Enhances solubility and metabolic stability due to its polar nature.
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Propyl linker: Provides conformational flexibility, potentially improving target binding.
Table 1: Comparative Molecular Properties of Pyrazole Derivatives
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 1-(3-(ethylsulfonyl)propyl)-1H-pyrazol-3-amine typically involves multi-step reactions:
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Pyrazole ring formation: Cyclocondensation of hydrazines with 1,3-diketones or via 1,3-dipolar cycloaddition .
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N-alkylation: Introduction of the 3-(ethylsulfonyl)propyl group using alkylating agents like 3-chloropropyl ethyl sulfone under basic conditions.
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Functionalization: Installation of the amine group at the 3-position through nucleophilic substitution or reduction of nitro precursors .
Key Reaction Conditions
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Solvents: DMF or THF for polar aprotic environments.
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Catalysts: Copper triflate or zinc triflate for cycloadditions .
Comparison with Structural Analogs
4-Bromo-1-(3-(ethylsulfonyl)propyl)-1H-pyrazol-3-amine
The bromine substituent at C4 increases molecular weight (296.19 g/mol) and enhances electrophilicity, improving DNA alkylation capacity in anticancer applications .
1-Propyl-1H-pyrazol-3-amine
Lacking the sulfonyl group, this analog exhibits lower solubility and reduced metabolic stability, underscoring the sulfonyl moiety’s role in pharmacokinetics .
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s mode of action via proteomic and genomic profiling.
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SAR Optimization: Explore substituents at C4/C5 positions to enhance potency and selectivity .
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In Vivo Toxicology: Assess bioavailability and organ-specific toxicity in animal models.
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Computational Modeling: Predict target interactions using molecular docking and QSAR analyses .
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